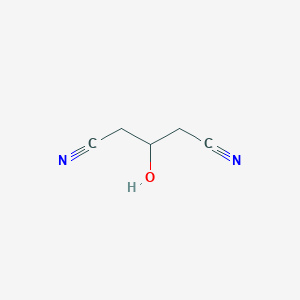
3-Phenylpropiolonitrile
概要
説明
3-Phenylpropiolonitrile is a glucosinolate enzymic hydrolysis product with potential antibacterial activities against plant pathogenic bacteria .
Synthesis Analysis
The synthesis of 3-Phenylpropiolonitrile involves a reaction between thiosalicylic acid and 3-phenylpropiolonitrile . This reaction leads to the synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation .Molecular Structure Analysis
The molecular formula of 3-Phenylpropiolonitrile is C9H5N . The InChI representation is InChI=1S/C9H5N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H . The Canonical SMILES representation is C1=CC=C (C=C1)C#CC#N .Chemical Reactions Analysis
The chemical reactions involving 3-Phenylpropiolonitrile are currently under investigation . The evidence for benzonitrile (C6H5CN) in the starless cloud core TMC–1 makes high-resolution studies of other aromatic nitriles and their ring-chain derivatives especially timely .Physical And Chemical Properties Analysis
The molecular weight of 3-Phenylpropiolonitrile is 127.14 g/mol . It has a XLogP3-AA value of 2.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 1 hydrogen bond acceptor . The exact mass and monoisotopic mass are both 127.042199164 g/mol .科学的研究の応用
Spectroscopic Characterization
3-Phenylpropiolonitrile has been used in spectroscopic studies. A rotational and vibrational investigation of phenylpropiolonitrile (C6H5C3N) was conducted . The low-resolution (0.5 cm1) vibrational spectrum of C6H5C3N was recorded at far- and mid-infrared wavelengths (50{3500 cm1) using a Fourier Transform interferometer . This allowed for the assignment of band centers of 14 fundamental vibrational bands .
Astrophysics Research
The compound has been used in astrophysics research. The evidence for benzonitrile (C6H5CN) in the starless cloud core TMC–1 makes high-resolution studies of other aromatic nitriles and their ring-chain derivatives especially timely . One such species is phenylpropiolonitrile (3-phenyl-2-propynenitrile, C6H5C3N), whose spectroscopic characterization is reported .
Enzyme Activity Studies
3-Phenylpropiolonitrile has been used to study the free enzyme activity of nitrilase AtNIT1 . Nitrilases are enzymes that catalyze the hydrolysis of nitriles to carboxylic acids and ammonia, without the formation of free intermediates. The study of these enzymes is important for understanding their role in detoxification processes, among other applications.
Chemical Synthesis
3-Phenylpropiolonitrile can be used as a starting material in the synthesis of various organic compounds. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry .
Biological Studies
The effect of 3-Phenylpropiolonitrile on the growth and survival of woodlouse Porcellio scaber has been studied . This suggests potential applications in the field of ecology and environmental science.
Safety and Hazards
将来の方向性
The future directions for the study of 3-Phenylpropiolonitrile include high-resolution studies of other aromatic nitriles and their ring-chain derivatives . These studies are especially timely given the evidence for benzonitrile (C6H5CN) in the starless cloud core TMC–1 . Interstellar searches for this highly polar species can now be undertaken with confidence since the astronomically most interesting radio lines have either been measured or can be calculated to very high accuracy below 300 GHz .
作用機序
Target of Action
3-Phenylpropiolonitrile, also known as Hydrocinnamonitrile , is a nitrile compoundIt has been used to study the free enzyme activity of nitrilase , suggesting that it may interact with enzymes involved in nitrile metabolism.
Mode of Action
It has been used in studies involving the enzyme nitrilase Nitrilases are enzymes that catalyze the hydrolysis of nitriles to carboxylic acids and ammonia, without the formation of free intermediates
Biochemical Pathways
Given its use in studies involving nitrilase , it may be involved in the metabolism of nitriles. Nitriles are organic compounds that contain a cyano functional group (-C≡N), and their metabolism involves their conversion into carboxylic acids and ammonia. This process is catalyzed by nitrilase enzymes.
Result of Action
It has been used in studies involving nitrilase , suggesting that it may have effects related to the metabolism of nitriles.
特性
IUPAC Name |
3-phenylprop-2-ynenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXVSRXFGYDNEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90239443 | |
| Record name | Propiolonitrile, phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90239443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylpropiolonitrile | |
CAS RN |
935-02-4 | |
| Record name | 3-Phenyl-2-propynenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=935-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propiolonitrile, phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 935-02-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71547 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propiolonitrile, phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90239443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Phenyl-2-propynenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5S,10R)-7,9-dibromo-N-[4-[[(5S,10R)-7,9-dibromo-10-hydroxy-8-methoxy-4-oxa-3-azaspiro[4.5]deca-2,6,8-triene-2-carbonyl]amino]-3-oxo-butyl]-10-hydroxy-8-methoxy-4-oxa-3-azaspiro[4.5]deca-2,6,8-triene-2-carboxamide](/img/structure/B1195640.png)


![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide](/img/structure/B1195644.png)









